molecular formula C17H27ClN2O B12431256 Phenampromide hydrochloride CAS No. 98348-21-1

Phenampromide hydrochloride

Cat. No.: B12431256
CAS No.: 98348-21-1
M. Wt: 310.9 g/mol
InChI Key: AUEUUAMHKRZWEJ-UHFFFAOYSA-N
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Description

Phenampromide hydrochloride is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid Co. and is structurally related to other drugs such as propiram and diampromide . This compound is known for its potent analgesic effects, which are comparable to those of codeine .

Preparation Methods

The synthesis of phenampromide hydrochloride involves the reaction of N-(1-methyl-2-piperidin-1-ylethyl)-N-phenylpropanamide with hydrochloric acid. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Phenampromide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Phenampromide hydrochloride has several scientific research applications:

Mechanism of Action

Phenampromide hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception. The primary molecular targets are the mu-opioid receptors, which are responsible for the analgesic effects. The compound also interacts with delta and kappa opioid receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Phenampromide hydrochloride is structurally similar to other compounds in the ampromide family, such as:

This compound is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other related compounds .

Properties

CAS No.

98348-21-1

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18;/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3;1H

InChI Key

AUEUUAMHKRZWEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2.Cl

Origin of Product

United States

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